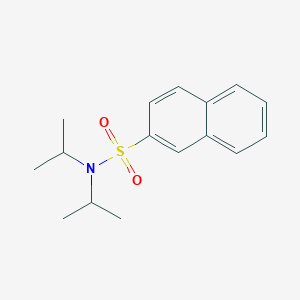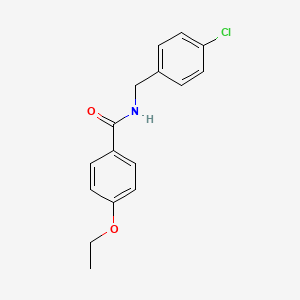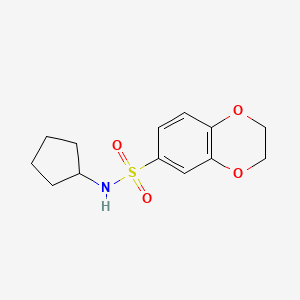
7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4,8-dimethyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4,8-dimethyl-2H-chromen-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as DMBX and is synthesized through a multi-step process involving various chemical reactions.
Wirkmechanismus
The mechanism of action of DMBX involves the inhibition of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. By inhibiting this enzyme, DMBX disrupts the normal functioning of cancer cells and induces apoptosis.
Biochemical and Physiological Effects:
DMBX has been shown to exhibit several biochemical and physiological effects, including the induction of oxidative stress, the inhibition of cell proliferation, and the modulation of various signaling pathways. Furthermore, DMBX has been shown to exhibit low toxicity in normal cells, making it a promising candidate for further development as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMBX in lab experiments is its potent cytotoxic effects against cancer cells. Furthermore, DMBX exhibits low toxicity in normal cells, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of using DMBX in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the research on DMBX, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields, such as drug delivery and imaging, and the investigation of its mechanism of action in more detail. Furthermore, the development of DMBX derivatives with improved potency and selectivity against cancer cells is also an area of interest for future research.
Conclusion:
In conclusion, 7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4,8-dimethyl-2H-chromen-2-one, or DMBX, is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, particularly as an anticancer agent. The synthesis of DMBX involves a complex multi-step process, and its mechanism of action involves the inhibition of topoisomerase II. Further research on DMBX is necessary to explore its full potential and develop more efficient synthesis methods and derivatives with improved potency and selectivity against cancer cells.
Synthesemethoden
The synthesis of DMBX involves the condensation of 3-ethyl-4,8-dimethylcoumarin with ethyl acetoacetate, followed by the reaction with 3,3-dimethylbutyraldehyde. The final compound is obtained through a series of purification steps, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
DMBX has been extensively studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. Several studies have shown that DMBX exhibits potent cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer. Furthermore, DMBX has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Eigenschaften
IUPAC Name |
7-(3,3-dimethyl-2-oxobutoxy)-3-ethyl-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-7-13-11(2)14-8-9-15(12(3)17(14)23-18(13)21)22-10-16(20)19(4,5)6/h8-9H,7,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXTUXDJOTWMGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC(=O)C(C)(C)C)C)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5863468.png)

![N'-(3-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863478.png)

![N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine](/img/structure/B5863489.png)
![2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5863496.png)

![3-[2-(2-chloro-4-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5863520.png)
![N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide](/img/structure/B5863528.png)




![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5863550.png)